3,4'-Difluoro-2'-methylbenzophenone
Description
3,4'-Difluoro-2'-methylbenzophenone (CAS No. 746651-91-2) is a fluorinated aromatic ketone characterized by two benzene rings linked by a carbonyl group. One ring contains fluorine substituents at the 3- and 4-positions, while the adjacent ring features a methyl group at the 2'-position. This compound is marketed as an industrial-grade chemical (purity ≥99%) and is typically packaged in 25 kg cardboard drums .
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-7-12(16)5-6-13(9)14(17)10-3-2-4-11(15)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGYDOYTFVLEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641444 | |
| Record name | (4-Fluoro-2-methylphenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-91-2 | |
| Record name | (4-Fluoro-2-methylphenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Difluoro-2’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-difluorobenzoyl chloride with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 3,4’-Difluoro-2’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3,4’-Difluoro-2’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Chemical Properties and Structure
3,4'-Difluoro-2'-methylbenzophenone is characterized by a benzophenone structure with two fluorine atoms at the 3 and 4 positions on one aromatic ring and a methyl group at the 2' position of the other ring. Its molecular formula is C15H12F2O, and it has a molecular weight of 232.23 g/mol. The presence of fluorine enhances its chemical reactivity and biological interactions.
Organic Synthesis
This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as substitution, oxidation, and reduction, making it valuable in developing new synthetic methodologies.
Photoinitiators
This compound is utilized in photopolymerization processes , acting as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light facilitates the polymerization of monomers into solid materials.
Biological Studies
Research has indicated potential biological activities of this compound. It has been studied for its interactions with biomolecules and its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits moderate antibacterial activity against various microorganisms. For instance:
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
These findings suggest its potential application in developing antimicrobial agents .
Material Science
In material science, this compound is explored for developing new materials , including polymers and liquid crystals. Its unique properties contribute to advancements in specialty chemicals and materials.
Case Study 1: Inhibition of PTP1B
A study focused on synthesizing derivatives of this compound demonstrated that certain modifications could enhance their potency as protein tyrosine phosphatase 1B (PTP1B) inhibitors by up to 17-fold compared to parent compounds. This underscores the importance of structural variations in optimizing biological activity .
Case Study 2: Apoptosis Induction in Cancer Cells
In another investigation, the compound was found to significantly reduce cell viability in MDA-MB-231 breast cancer cells through the activation of apoptotic pathways. Flow cytometry was utilized to assess apoptotic markers, confirming its efficacy as an anticancer agent .
Mechanism of Action
The mechanism of action of 3,4’-Difluoro-2’-methylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzophenone Derivatives
3,4-Difluorobenzophenone (CAS 85118-07-6)
- Molecular Weight : 218.19 g/mol (identical to the target compound).
- This may enhance reactivity in electrophilic substitution reactions.
4,4'-Difluorobenzophenone (CAS 345-92-6)
- Structure : Fluorine atoms at the para positions (4,4') on both benzene rings.
- Molecular Weight : 218.19 g/mol.
- Properties: Melting point range of 106–109°C, indicative of higher crystallinity compared to 3,4'-Difluoro-2'-methylbenzophenone. The symmetrical fluorine substitution may enhance thermal stability.
- Applications : Commonly employed in polymer chemistry and as a photoinitiator due to its UV absorption properties .
Hydroxy- and Methoxy-Substituted Benzophenones
- Examples: 2,2',3,5'-Tetrahydroxy-3'-methylbenzophenone (227) and 2,2',5'-trihydroxy-3-methoxy-3'-methylbenzophenone (228) (from ).
- Structure : Multiple hydroxyl and methoxy groups instead of fluorine.
- Properties: Increased polarity and water solubility compared to fluorinated analogs. These compounds exhibit biological activity, such as inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 cells (IC₅₀ = 1.9 μM for compound 221) .
Functional and Structural Analysis
Electronic and Steric Effects
- Methyl Group: The 2'-methyl group introduces steric hindrance, which may reduce reaction rates in sterically sensitive processes (e.g., Friedel-Crafts alkylation) compared to non-methylated analogs like 4,4'-Difluorobenzophenone.
Comparative Physicochemical Properties
Biological Activity
3,4'-Difluoro-2'-methylbenzophenone is a chemical compound with significant potential in various biological applications, particularly in the fields of pharmacology and biochemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C15H12F2O and a molecular weight of 232.23 g/mol. Its structure features a central carbonyl group flanked by two aromatic rings, with fluorine atoms at the 3 and 4 positions on one ring and a methyl group at the 2' position on the other. This unique arrangement enhances its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for cytotoxicity against several cancer cell lines using assays such as MTT and colony-forming assays. The results indicate that it can induce apoptosis in tumor cells, potentially through the activation of caspase pathways or inhibition of specific kinases involved in cell proliferation.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The presence of fluorine atoms enhances its binding affinity to proteins and enzymes involved in critical biochemical pathways. For instance:
- Inhibition of Protein Tyrosine Phosphatase (PTP) : Studies have shown that compounds similar to this compound can inhibit PTPs, which play a role in insulin signaling and cancer progression .
- Cell Cycle Modulation : The compound may affect cell cycle progression by altering the expression of cyclins or cyclin-dependent kinases (CDKs), leading to cell cycle arrest in specific phases .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Using the MTT assay, researchers found significant reductions in cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer agent .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with PTP1B, indicating its potential as a therapeutic agent for diabetes management by enhancing insulin signaling .
Comparative Analysis
To understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Difluorobenzophenone | Two fluorine atoms on one ring | Lacks methyl substitution on the second ring |
| 2-Methylbenzophenone | Methyl group without fluorination | No fluorine substituents |
| 4-Fluoro-2-methylbenzophenone | One fluorine atom | Only one fluorine compared to two in target |
| 4-Methylbenzophenone | Methyl group without fluorination | No fluorine substituents |
The presence of both fluorine atoms and a methyl group distinguishes 3,4-difluoro-2'-methylbenzophenone from its analogs, potentially enhancing its reactivity and biological activity compared to compounds lacking these features.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4'-difluoro-2'-methylbenzophenone, and how can purity be optimized?
- Methodology : The synthesis of fluorinated benzophenones typically involves halogen substitution or catalytic carbonylation. For example, 4,4'-difluorobenzophenone (a structural analog) is synthesized via Friedel-Crafts acylation using fluorobenzene derivatives and acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) . Purity optimization requires post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Purity assessment should employ GC or HPLC with UV detection (>97.0% GC purity is achievable, as seen in related fluorobenzophenones) .
Q. How can researchers validate the structural identity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze and NMR to confirm fluorine positions and methyl group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₀F₂O: 232.07).
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1660 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹).
Cross-reference spectral data with computational predictions (e.g., PubChem entries for analogs) .
Q. What stability considerations are critical for storing fluorinated benzophenones?
- Methodology : Conduct accelerated stability studies under varying conditions (light, temperature, humidity). Monitor degradation via HPLC/GC. Fluorinated benzophenones are generally stable in dark, inert atmospheres (argon) at 4°C. Avoid aqueous storage due to potential hydrolysis of ketone groups .
Advanced Research Questions
Q. How can conflicting spectral data for fluorinated benzophenones be resolved?
- Methodology : Apply iterative analysis:
Triangulation : Compare NMR, MS, and X-ray crystallography (if crystals are obtainable).
Computational Validation : Use density functional theory (DFT) to simulate NMR shifts and match experimental data.
Isotopic Labeling : Synthesize deuterated analogs (e.g., methyl-d₃ groups) to simplify spectral interpretation .
Q. What strategies enable mechanistic studies of this compound in photochemical reactions?
- Methodology :
- Laser Flash Photolysis : Track transient intermediates (e.g., triplet excited states) using time-resolved spectroscopy.
- Electron Paramagnetic Resonance (EPR) : Detect radical species formed under UV irradiation.
- Comparative Studies : Test substituent effects by synthesizing analogs (e.g., 3,5-difluoro derivatives) to assess electronic influences on reactivity .
Q. How can metabolic pathways of fluorinated benzophenones be investigated in biological systems?
- Methodology :
- In Vitro Models : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS.
- Isotope Tracing : Use -labeled compounds to track oxidative metabolism (e.g., hydroxylation).
- Reference Protocols : Adapt methods from gemcitabine metabolite studies (e.g., 2',2'-difluoro-2'-deoxyuridine detection in plasma/brain tissue) .
Q. What computational approaches predict the reactivity of fluorinated benzophenones in cross-coupling reactions?
- Methodology :
- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings (e.g., methyl vs. fluorine substituent effects on Pd catalysis).
- Molecular Dynamics (MD) : Simulate solvent and temperature impacts on reaction kinetics.
- Benchmarking : Compare predictions with experimental yields for analogs like 4,4'-difluorobenzophenone .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for fluorinated benzophenone derivatives?
- Methodology :
Reproduce Conditions : Verify catalyst loading, solvent purity, and inert atmosphere.
Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenation or dimerization).
Meta-Analysis : Compare literature protocols for 4,4'-difluorobenzophenone synthesis to isolate variables (e.g., AlCl₃ vs. FeCl₃ catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
